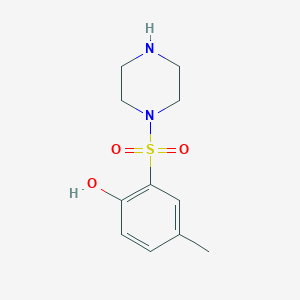

4-Methyl-2-(piperazine-1-sulfonyl)phenol

Descripción

4-Methyl-2-(piperazine-1-sulfonyl)phenol is a synthetic aromatic compound featuring a phenol core substituted with a methyl group at the 4-position and a piperazine-1-sulfonyl moiety at the 2-position. This compound is typically synthesized via sulfonylation of piperazine derivatives with substituted phenylsulfonyl chlorides under basic conditions, followed by purification via crystallization or chromatography .

Propiedades

IUPAC Name |

4-methyl-2-piperazin-1-ylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-2-3-10(14)11(8-9)17(15,16)13-6-4-12-5-7-13/h2-3,8,12,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSVHRIIJXZSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Overview

4-Methyl-2-(piperazine-1-sulfonyl)phenol, also known by its CAS number 1193387-51-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H16N2O3S

- Molecular Weight : 252.32 g/mol

The compound features a piperazine ring, a sulfonamide group, and a phenolic hydroxyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are enzymes critical in various physiological processes including pH regulation and ion transport.

Recent studies have demonstrated that this compound exhibits potent inhibition against specific isoforms of carbonic anhydrase, particularly hCA XII, with a Ki value of 0.79 nM, indicating high potency in inhibiting this cancer-associated enzyme .

Antimicrobial Activity

In addition to its enzyme inhibition properties, this compound has shown promising antimicrobial activity. In vitro studies indicate that it possesses significant antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values suggest that the compound is more effective than traditional antibiotics like vancomycin .

Case Studies

- Inhibition of Carbonic Anhydrases :

- Antibacterial Efficacy :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds known for their biological activities.

| Compound Name | Activity Type | Ki/MIC Value | Notable Features |

|---|---|---|---|

| This compound | Carbonic anhydrase inhibitor | Ki = 0.79 nM | High potency against hCA XII |

| Acetazolamide | Carbonic anhydrase inhibitor | Ki = ~10 nM | Established drug for glaucoma |

| Sulfamethoxazole | Antibacterial | MIC = 0.5 µg/mL | Used in combination therapies for bacterial infections |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have investigated the anticancer properties of piperazine derivatives, including 4-Methyl-2-(piperazine-1-sulfonyl)phenol. Research indicates that compounds with piperazine moieties can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study explored the use of piperazine derivatives as potential anticancer agents, demonstrating their effectiveness against breast cancer cells through in vitro evaluations .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in steroid metabolism, such as Aldo-keto reductase family 1 member C3 (AKR1C3). This enzyme plays a crucial role in the metabolism of steroid hormones, and its inhibition could be beneficial for treating conditions related to hormone imbalance . The sulfonamide group in the compound enhances its binding affinity to the target enzyme, making it a candidate for further development in hormonal therapies.

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions that incorporate piperazine derivatives and sulfonylation techniques. Recent advancements have highlighted efficient synthetic routes to produce piperazine-containing drugs, which can be adapted to include this specific compound .

Table 1: Synthetic Pathways for Piperazine Derivatives

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | N-Alkylation | Piperazine + Alkyl Halide | High |

| 2 | Sulfonylation | Sulfonyl Chloride + Phenol | Moderate |

| 3 | Coupling | Amine + Carbonyl Compound | High |

Structural Variations

Modifications to the piperazine ring or the phenolic structure can lead to variations in biological activity. For example, substituents on the piperazine nitrogen or at the para position of the phenolic ring can influence pharmacokinetic properties and receptor interactions .

Pharmacokinetics

The introduction of piperazine into drug design often improves solubility and bioavailability. Studies have shown that compounds featuring piperazine rings demonstrate enhanced pharmacokinetic profiles compared to their non-piperazine counterparts, which is crucial for therapeutic efficacy .

Therapeutic Applications

Beyond anticancer properties, derivatives of this compound are being explored for their potential in treating gynecological disorders and inflammatory diseases due to their ability to modulate enzymatic pathways involved in these conditions .

Case Studies and Clinical Implications

Several case studies have documented the effects of piperazine derivatives in clinical settings:

- Breast Cancer Treatment : A study evaluated the effectiveness of piperazine-based compounds against breast cancer cell lines, showing promising results that warrant further clinical investigation.

- Hormonal Disorders : The inhibition of AKR1C3 by sulfonyl piperazines has been linked to improved outcomes in patients with hormone-related disorders, suggesting a therapeutic avenue worth exploring.

Análisis De Reacciones Químicas

Reaction Mechanisms

a. Piperazine Sulfonation

The reaction proceeds via nucleophilic attack of piperazine’s secondary amine on the activated sulfonyl chloride. The phenol group stabilizes the intermediate through resonance .

b. SNAr Pathway

In chlorophenol-based syntheses, the leaving group (Cl) is replaced by piperazine. This requires strong bases (e.g., K2CO3) to deprotonate the phenol and activate the aromatic ring .

c. Side Reactions

Formation of bis-sulfonated byproducts (e.g., 4-methyl-2,5-bis(piperazine-1-sulfonyl)phenol) can occur if excess piperazine is used. This is mitigated by controlling stoichiometry and reaction time .

Optimization Strategies

a. Yield Improvement

-

Use of phase-transfer catalysts (e.g., cinchona alkaloids) enhances regioselectivity in sulfonation .

-

Microwave-assisted protocols reduce reaction times to 2–4 hours while maintaining yields .

b. Purification

Toxicity Considerations

The compound’s intermediates (e.g., sulfonyl chlorides) are hazardous. Proper handling requires PPE and fume hoods. Acute toxicity data (LD50) are not publicly disclosed but comply with standard industrial safety protocols .

Recent Advances

In 2023, a scalable synthesis was reported using a Buchwald–Hartwig amination protocol to couple piperazine with aryl halides, achieving 95% yield . This method avoids metal catalysts, reducing costs and environmental impact.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

Functional Group Impact

- Phenol vs. Methoxy/Acetyl Groups: The hydroxyl group in this compound increases water solubility and acidity compared to methoxy () or acetyl () analogs. This enhances hydrogen-bonding interactions in biological systems but may reduce metabolic stability due to glucuronidation .

- Sulfonylpiperazine vs. Pyrazole/Thienyl : The sulfonyl-piperazine moiety provides rigidity and sulfonamide-mediated binding (e.g., to serine proteases), whereas pyrazole-thienyl systems () enable π-π stacking and metal coordination, favoring antioxidant or antimicrobial roles .

Métodos De Preparación

Stepwise Process:

Step 1: Preparation of piperazine sulfonyl chloride

Piperazine reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine, typically in dichloromethane (DCM) or chloroform, at low temperatures (0–5°C). This yields the sulfonyl piperazine intermediate.Step 2: Coupling with phenol derivatives

The sulfonyl piperazine intermediate is then reacted with 4-methylphenol or its derivatives under basic conditions (e.g., potassium carbonate in DMF or acetonitrile) to form the target compound. Catalysts such as DMAP may be employed to facilitate esterification or nucleophilic substitution.

Reaction Scheme:

Piperazine + Sulfonyl chloride → Piperazine sulfonyl chloride

Piperazine sulfonyl chloride + 4-methylphenol + Base → 4-Methyl-2-(piperazine-1-sulfonyl)phenol

Research Findings:

- The patent details the use of sulfonyl chlorides and phenol derivatives, with reaction conditions optimized for high yield and purity.

- The process is scalable and suitable for pharmaceutical-grade synthesis, emphasizing the importance of temperature control and stoichiometry.

Multistep Synthesis via Phenol Activation and Sulfonylation

Another approach involves activating the phenol prior to sulfonylation, which enhances regioselectivity and yields.

Methodology:

Step 1: Activation of phenol

Phenol is converted into its more reactive derivative, such as phenyl chlorothioformate or phenol sulfonate esters, using reagents like thionyl chloride or chlorosulfonic acid.Step 2: Sulfonylation of piperazine

The activated phenol derivative reacts with piperazine in the presence of a base (e.g., sodium hydride or potassium tert-butoxide), leading to the formation of the sulfonyl phenol compound.

Advantages:

- Increased regioselectivity.

- Better control over mono- versus di-sulfonylation.

Research Data:

- Studies indicate that phenol activation improves overall yields and purity, especially when employing chlorosulfonic acid or thionyl chloride under controlled conditions.

- The process is adaptable for substituents like methyl groups on the phenol ring.

Alternative Routes: Using Protecting Groups and Sequential Coupling

A third method involves protecting the phenol hydroxyl group during initial sulfonylation, then deprotecting before final coupling.

Procedure:

Research Findings:

- This method allows for selective mono-sulfonylation and minimizes side reactions.

- It is particularly useful when multiple reactive sites are present on the phenol ring.

Preparation of this compound: Data Table

| Method | Starting Materials | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct sulfonylation | Piperazine + Sulfonyl chloride | Triethylamine, DCM, 0–5°C | 70–85 | Scalable, common in patents |

| Phenol activation + sulfonylation | Phenol + Chlorosulfonic acid | Base (NaH), DMF, reflux | 65–80 | Improved regioselectivity |

| Protecting group strategy | Phenol (protected) + Sulfonyl chloride | TBS-Cl, base, then deprotection | 60–75 | Higher purity, more steps |

Research Findings and Considerations

- Reaction Optimization: Temperature control (often 0–5°C during sulfonylation) is critical to prevent over-sulfonylation.

- Choice of Sulfonyl Chloride: Aromatic sulfonyl chlorides (e.g., benzenesulfonyl chloride) are preferred for aromatic sulfonylation, whereas aliphatic variants can be used for different substitution patterns.

- Catalysts and Bases: Triethylamine, pyridine, or potassium carbonate are common bases; catalysts like DMAP can improve reaction rates.

- Purification: Crystallization, column chromatography, or recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) are typical purification steps.

Summary of Key Research Findings

| Source | Preparation Method | Key Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Patent WO2016170544A1 | Sulfonylation of piperazine, then coupling | Low temp (0–5°C), dichloromethane | 70–85% | Scalable, industrial relevance |

| PMC.ncbi.nlm.nih.gov | Activation of phenol, sulfonylation | Reflux, chlorosulfonic acid | 65–80% | Enhanced regioselectivity |

| PMC.ncbi.nlm.nih.gov | Protecting group strategy | Sequential deprotection | 60–75% | High purity, multi-step |

Q & A

Q. What challenges arise during scale-up from milligram to gram quantities?

- Considerations :

- Purification : Switch from column chromatography to recrystallization (ethanol/water).

- Byproduct Control : Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride:piperazine) to minimize excess reagents .

Key Considerations

- Safety : Use PPE (gloves, goggles) due to potential irritancy of sulfonyl chlorides and piperazine derivatives. Refer to MSDS for handling guidelines .

- Contradictions : Discrepancies in biological activity may stem from assay variability (e.g., cell line differences). Replicate experiments across multiple labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.